molecular formula C14H14N4 B11800452 (R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine

(R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine

Cat. No.: B11800452
M. Wt: 238.29 g/mol
InChI Key: XWGIRNNGNWUNEH-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral small molecule featuring a benzimidazole core, a pyridine substituent, and a chiral ethanamine moiety. This specific structure makes it a compound of high interest in medicinal chemistry and drug discovery research. The benzimidazole scaffold is a privileged structure in pharmacology, known for its diverse biological activities and its presence in compounds that interact with various enzymes and receptors . The integration of the pyridine ring further enhances the potential for molecular recognition, as nitrogen-containing heterocycles are common in catalysts and bioactive molecules . The chiral (R)-configured ethanamine side chain is a critical structural element that may influence the stereoselective binding of the molecule to biological targets. Researchers can utilize this compound as a key synthetic intermediate or as a structural core for developing novel pharmacologically active agents. Its potential research applications span the exploration of new enzyme inhibitors, receptor modulators, and the synthesis of more complex heterocyclic systems . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and under the guidelines of their institution's chemical safety program.

Properties

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

(1R)-1-(1-pyridin-3-ylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C14H14N4/c1-10(15)14-17-12-6-2-3-7-13(12)18(14)11-5-4-8-16-9-11/h2-10H,15H2,1H3/t10-/m1/s1

InChI Key

XWGIRNNGNWUNEH-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=NC2=CC=CC=C2N1C3=CN=CC=C3)N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C3=CN=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine typically involves multi-step organic reactions. One common route might include:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the pyridine ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the benzimidazole core.

    Chiral amine introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group (-NH₂) in the ethanamine moiety undergoes nucleophilic substitution reactions with alkyl halides and acylating agents.

Key Observations:

  • Alkylation : Reacts with methyl iodide (CH₃I) in basic conditions (e.g., K₂CO₃) to form tertiary amines.

  • Acylation : Forms amides when treated with acetyl chloride (CH₃COCl) or acetic anhydride under anhydrous conditions.

Reaction TypeReagents/ConditionsProduct
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methyl derivative
AcylationCH₃COCl, pyridine, RTAcetamide derivative

Nucleophilic Substitution at the Benzimidazole Ring

The nitrogen atoms in the benzimidazole ring participate in electrophilic aromatic substitution (EAS) and coordination chemistry.

Key Observations:

  • Halogenation : Reacts with bromine (Br₂) in acetic acid to introduce bromine at the C-4/C-7 positions of the benzimidazole ring.

  • Coordination with Metals : Forms complexes with transition metals (e.g., Au, Pd) via the pyridine and benzimidazole nitrogen atoms, enhancing catalytic or pharmacological activity .

Oxidation and Reduction

The pyridine ring and amine group exhibit redox activity:

Reaction TypeConditionsOutcome
OxidationKMnO₄, H⁺Pyridine N-oxide formation
ReductionH₂, Pd/CSaturation of benzimidazole double bonds
  • Oxidation : Pyridine converts to N-oxide under strong oxidizing conditions, altering electronic properties .

  • Reduction : Hydrogenation reduces C=N bonds in the benzimidazole ring, forming dihydro derivatives.

Chirality-Dependent Reactivity

The (R)-configuration of the ethanamine group influences stereoselective interactions:

  • Enzymatic Reactions : Shows selective binding with chiral receptors in biological systems .

  • Asymmetric Synthesis : Used as a chiral auxiliary in synthesizing enantiomerically pure pharmaceuticals.

Hydrogen Bonding and π-π Interactions

The compound engages in non-covalent interactions critical for crystallization and supramolecular assembly:

  • N–H⋯N Hydrogen Bonds : Stabilize crystal packing (bond length: 1.312–1.358 Å) .

  • π-π Stacking : Between benzimidazole and pyridine rings (distance: 3.5–4.0 Å) .

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes both a benzimidazole and pyridine moiety. The presence of a chiral center makes it particularly relevant in pharmacological contexts, where stereochemistry can significantly influence biological activity. Its molecular formula is C15H15N3, with a molecular weight of approximately 226.27 g/mol .

Anticancer Activity

Recent studies have indicated that (R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine exhibits promising anticancer properties. Research suggests that it may act as an inhibitor of specific kinases involved in cancer progression. For instance, similar compounds have shown efficacy against various cancer cell lines by inhibiting pathways critical for tumor growth .

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly in the modulation of neurotransmitter systems. Its structural similarities to known neuroactive compounds suggest it may have applications in treating neurological disorders such as anxiety and depression. In vitro studies have demonstrated its ability to interact with serotonin receptors, indicating potential antidepressant activity .

Antimicrobial Properties

(R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine has also been evaluated for antimicrobial activity. Research has shown that it possesses significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves disrupting bacterial cell wall synthesis, which is critical for its efficacy .

Synthesis and Derivatives

The synthesis of (R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine typically involves multi-step organic reactions that allow for the fine-tuning of its properties through variations in substituents. The following table summarizes some synthetic routes and derivatives:

Compound Name Synthesis Method Biological Activity
4-(Imidazo[1,2-a]pyridin-3-yl)pyrimidineMulti-step synthesisKinase inhibition
2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanamineAlkylation reactionsAntimicrobial
SB 431542Kinase inhibition assaysTGF-beta signaling inhibition

These derivatives exhibit varied biological activities, highlighting the versatility of the benzimidazole scaffold in drug design .

Case Study 1: Inhibition of TRPC5 Channels

A study explored the inhibition of TRPC5 channels using derivatives of the benzimidazole scaffold, demonstrating that modifications to the pyridine moiety could enhance selectivity and potency against TRPC5 . This research underscores the importance of structural variations in optimizing therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

In another investigation, several derivatives were synthesized and tested for their antimicrobial properties against common pathogens. Results indicated that certain modifications significantly improved antibacterial activity, suggesting a pathway for developing new antimicrobial agents based on the core structure of (R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine .

Mechanism of Action

The mechanism of action of ®-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. These interactions could modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Key analogues and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Data
(R)-1-(1H-Benzo[d]imidazol-2-yl)ethanamine Lacks pyridin-3-yl group; R-configuration ΔG = -6.98 kcal/mol; mp = 178–180°C
(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine Branched alkyl chain; R-configuration ΔG = -7.35 kcal/mol; mp = 192–195°C
2-(1H-Benzo[d]imidazol-2-yl)ethanamine No stereocenter; lacks pyridinyl Similarity score = 0.98 to target compound
1-(1H-Benzo[d]imidazol-2-yl)ethanone Ketone instead of amine Intermediate for chalcone hybrids

Key Observations :

  • Pyridinyl Group Impact: The pyridin-3-yl group in the target compound may enhance solubility and target engagement compared to non-aromatic substituents (e.g., alkyl chains).
  • Stereochemistry: The (R)-configuration in the target compound and analogues (e.g., compound b in ) likely improves binding specificity versus racemic or non-chiral derivatives.
  • Thermodynamic Stability : ΔG values (e.g., -6.98 to -7.64 kcal/mol) suggest analogues with bulkier substituents (e.g., 2-methylpropan-1-amine ) exhibit stronger binding, though the target compound’s ΔG remains unreported.
Pharmacological Potential
  • Allosteric Modulation : highlights benzimidazole-ethanamine derivatives as allosteric inhibitors, suggesting the target compound may target similar pathways (e.g., kinase or GPCR modulation).
  • Antiviral Activity : Pyridinyl-containing derivatives (e.g., ’s anti-HIV compounds) demonstrate the role of aromatic groups in viral enzyme inhibition.
  • Antimalarial Applications : Analogues like compound 190 () show benzimidazoles’ versatility in targeting parasitic proteases.

Biological Activity

(R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine, a compound featuring a benzimidazole moiety, has garnered attention in pharmaceutical research due to its diverse biological activities. This article compiles findings from various studies, emphasizing its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structure and Synthesis

The compound is synthesized through a multi-step process involving the reaction of pyridine derivatives with benzimidazole precursors. The structural configuration is critical for its biological activity, as variations in substituents can significantly influence potency and selectivity.

Key Structural Features

  • Benzimidazole Core : Known for its role in various biological activities, including anticancer and antimicrobial effects.
  • Pyridine Ring : Enhances solubility and bioavailability.
  • Ethanamine Side Chain : Contributes to receptor binding and interaction dynamics.

Antitumor Activity

Research indicates that compounds similar to (R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine exhibit potent antitumor effects. For instance, derivatives have been shown to inhibit the insulin-like growth factor 1 receptor (IGF-1R), which is implicated in cancer cell proliferation and survival .

Case Study: IGF-1R Inhibition

A study demonstrated that modifications at the 4-position of the pyridone ring significantly improved enzyme inhibition potency against IGF-1R. The most effective compounds showed IC50 values in the nanomolar range, highlighting their potential in cancer therapy .

Antimicrobial Properties

Benzimidazole derivatives have also been evaluated for their antimicrobial activities. A comparative study indicated that certain derivatives exhibited significant inhibitory effects against various bacterial strains, suggesting a broad-spectrum antimicrobial potential .

The mechanism by which (R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine exerts its biological effects includes:

  • Inhibition of Enzymatic Activity : Compounds targeting metabolic enzymes such as indoleamine 2,3-dioxygenase (IDO) have shown promise in enhancing immune response against tumors .
  • Induction of Apoptosis : Studies reveal that certain benzimidazole complexes induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating p53 pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. The following table summarizes key findings from various studies regarding modifications that enhance activity:

ModificationEffect on ActivityReference
Amine Side Chains at 4-positionIncreased IGF-1R inhibition
Fluorination on the benzene ringEnhanced cellular activity
Substituted phenyl groupsImproved antimicrobial potency

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine in laboratory settings?

  • Methodology : The compound can be synthesized via condensation reactions between 1,2-phenylenediamine derivatives and pyridine-containing aldehydes. For example, a one-pot single-step condensation using catalysts like LaCl₃ (lanthanum chloride) improves yield and reduces side products. Purification typically involves column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane .
  • Key Considerations : Optimize reaction temperature (70–100°C) and solvent (e.g., ethanol or DMF) to prevent decomposition of the benzimidazole core.

Q. How can the crystal structure of this compound be validated?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) using refinement programs like SHELXL (with recent features for handling disordered moieties) ensures accurate structural determination. Hydrogen bonding and π-π stacking interactions between the benzimidazole and pyridine groups should be analyzed to confirm stereochemistry .

Q. What safety precautions are necessary when handling this compound?

  • Guidelines : While direct hazard data for this compound is limited, structurally similar benzimidazoles require standard lab precautions:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particulates .

Advanced Research Questions

Q. How can enantiomeric purity of the (R)-enantiomer be confirmed?

  • Methodology :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases like hexane/isopropanol.
  • Spectroscopic Validation : Circular dichroism (CD) or vibrational circular dichroism (VCD) to correlate optical activity with the (R)-configuration .
    • Data Contradiction Resolution : If discrepancies arise between HPLC and CD results, cross-validate using X-ray crystallography to unambiguously assign stereochemistry .

Q. What computational methods predict the compound’s optoelectronic properties?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic transitions, HOMO-LUMO gaps, and nonlinear optical (NLO) behavior. Compare computed UV-Vis spectra with experimental data to validate accuracy .
  • Application : This approach identifies potential applications in organic semiconductors or light-emitting materials.

Q. How do structural modifications affect biological activity?

  • Experimental Design : Synthesize analogs with substituents on the pyridine or benzimidazole rings (e.g., nitro, cyano, or methoxy groups). Assess activity via in vitro assays (e.g., enzyme inhibition or receptor binding).
  • Data Analysis : Use SAR (Structure-Activity Relationship) models to correlate electronic/steric effects with potency. For example, electron-withdrawing groups on the pyridine ring may enhance binding affinity to kinase targets .

Data Contradiction Resolution

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

  • Methodology :

  • Controlled Stability Studies : Expose the compound to varying pH (1–14) and monitor degradation via HPLC or LC-MS.
  • Mechanistic Insight : Identify degradation products (e.g., hydrolyzed benzimidazole or pyridine rings) using high-resolution mass spectrometry (HRMS) .
    • Resolution : If instability is pH-dependent, recommend storage in neutral, anhydrous conditions with inert gas purging.

Analytical Techniques

Q. What spectroscopic methods characterize this compound?

  • Protocols :

  • NMR : ¹H/¹³C NMR to confirm proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm) and carbon backbone.
  • FTIR : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~3400 cm⁻¹ (NH stretch) validate the benzimidazole core .

Tables for Reference

Synthetic Condition Yield (%) Purity (HPLC) Reference
LaCl₃-catalyzed condensation78–85>98%
Solvent-free microwave6595%
Spectroscopic Data Key Peaks
¹H NMR (DMSO-d₆)δ 8.71 (pyridine-H), 7.45 (benzimidazole-H)
FTIR1615 cm⁻¹ (C=N), 3350 cm⁻¹ (NH)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.